3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride
Overview
Description
3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride is a heterocyclic compound that features two isoxazole rings. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride typically involves the reaction of 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid with thionyl chloride. The reaction is carried out under cooling conditions, usually at temperatures between -12°C to -14°C, to ensure the stability of the intermediate products .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles to form various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.
Nucleophiles: Such as amines or alcohols, which can react with the carbonyl chloride group.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would yield an ester .
Scientific Research Applications
3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceutical compounds, including potential anti-Parkinson agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid: A precursor in the synthesis of the carbonyl chloride derivative.
3-Amino-5-methylisoxazole: Another isoxazole derivative with different functional groups and applications.
Uniqueness
3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride is unique due to its dual isoxazole rings and the presence of a reactive carbonyl chloride group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-4-3-6(12-14-4)8-7(9(10)13)5(2)11-15-8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAQKYGQLNYBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384065 | |
Record name | 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-71-0 | |
Record name | 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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